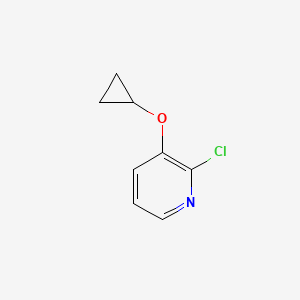

2-Chloro-3-cyclopropoxypyridine

Beschreibung

2-Chloro-3-cyclopropoxypyridine is a substituted pyridine derivative featuring a chlorine atom at position 2 and a cyclopropoxy group (-O-C3H5) at position 3. While direct experimental data on this compound are absent in the provided evidence, its structural analogs suggest that the chlorine and cyclopropoxy substituents significantly influence its electronic, physicochemical, and reactive properties. Pyridine derivatives with halogen and alkoxy groups are commonly explored in pharmaceutical and agrochemical research due to their tunable reactivity and bioactivity.

Eigenschaften

Molekularformel |

C8H8ClNO |

|---|---|

Molekulargewicht |

169.61 g/mol |

IUPAC-Name |

2-chloro-3-cyclopropyloxypyridine |

InChI |

InChI=1S/C8H8ClNO/c9-8-7(2-1-5-10-8)11-6-3-4-6/h1-2,5-6H,3-4H2 |

InChI-Schlüssel |

ONRBALYGOJGSKD-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1OC2=C(N=CC=C2)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Electronic Properties

- Chlorine vs. Bromine : Compared to 2-Bromo-3-methylpyridine (), the chlorine atom in 2-Chloro-3-cyclopropoxypyridine is smaller and less polarizable, leading to weaker inductive electron-withdrawing effects. This difference may result in slower nucleophilic substitution reactions but improved stability under thermal or acidic conditions.

- Cyclopropoxy vs. Methyl/Cyano: The cyclopropoxy group is an electron-donating substituent via oxygen lone pairs, contrasting with the electron-withdrawing cyano group in 2-chloro-6-phenylpyridine-3-carbonitrile () and 2-Chloro-3-cyano-5-phenylpyridine (). This difference likely directs electrophilic substitution to distinct positions on the pyridine ring.

- Pyridine vs. Pyrimidine : 2-Chloro-6-methylpyrimidine-4-carboxylic acid () contains two nitrogen atoms in the aromatic ring, increasing polarity and hydrogen-bonding capability compared to pyridine derivatives.

Physicochemical Properties and Reactivity

- Planarity and Aromaticity : The planar structure of 2-chloro-6-phenylpyridine-3-carbonitrile () suggests that substituent steric effects in this compound may be mitigated by the pyridine ring’s inherent aromatic stability .

- Solubility: The cyclopropoxy group is less polar than carboxylic acid () but more lipophilic than cyano groups (), implying intermediate solubility in organic solvents.

Data Tables of Comparative Compounds

Research Findings and Implications

- Synthetic Pathways: The synthesis of this compound may parallel methods for cyano-substituted analogs (), such as nucleophilic aromatic substitution or cross-coupling reactions.

- Applications : The electron-donating cyclopropoxy group could enhance binding affinity in drug design compared to electron-withdrawing substituents.

- Gaps in Knowledge: No crystallographic or spectroscopic data are available for this compound, necessitating further studies to confirm its reactivity and stability.

Q & A

Q. Notes for Rigorous Research :

- Avoid overly broad questions (e.g., "Is GMP required?") and focus on hypothesis-driven designs .

- Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research objectives .

- Validate synthetic routes and analytical data against authoritative sources (e.g., Journal of Chemical and Engineering Data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.